molecular formula C21H24N6O B11697790 5,7-dimethyl-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

5,7-dimethyl-N'-{(1E,2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11697790
M. Wt: 376.5 g/mol
InChI Key: KTVXUBOEJXGOAZ-CIQAXZLMSA-N
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Description

5,7-DIMETHYL-N’-[(1E,2Z)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound with a unique structure that includes a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-N’-[(1E,2Z)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the hydrazide group and the subsequent formation of the final product through condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-N’-[(1E,2Z)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5,7-DIMETHYL-N’-[(1E,2Z)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-N’-[(1E,2Z)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Hydrazide Derivatives: Compounds with hydrazide functional groups attached to various cores.

Uniqueness

5,7-DIMETHYL-N’-[(1E,2Z)-2-METHYL-3-[4-(PROPAN-2-YL)PHENYL]PROP-2-EN-1-YLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE stands out due to its unique combination of a triazolopyrimidine core and a hydrazide group, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N6O

Molecular Weight

376.5 g/mol

IUPAC Name

5,7-dimethyl-N-[(E)-[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H24N6O/c1-13(2)18-8-6-17(7-9-18)10-14(3)12-22-25-20(28)19-24-21-23-15(4)11-16(5)27(21)26-19/h6-13H,1-5H3,(H,25,28)/b14-10-,22-12+

InChI Key

KTVXUBOEJXGOAZ-CIQAXZLMSA-N

Isomeric SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C(=C\C3=CC=C(C=C3)C(C)C)/C)C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC(=CC3=CC=C(C=C3)C(C)C)C)C

Origin of Product

United States

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